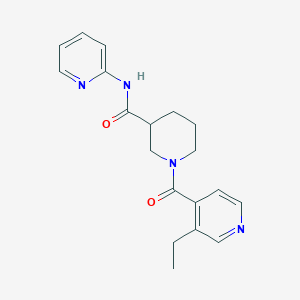![molecular formula C15H11N3O B7641444 2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTEO and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of PTEO is not fully understood. However, it is believed that PTEO interacts with metal ions and forms a complex that can induce changes in the biochemical and physiological properties of cells. PTEO has also been found to have a high singlet oxygen quantum yield, which can lead to the production of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
PTEO has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells and has been found to have anti-inflammatory properties. PTEO has also been found to have antioxidant properties and can scavenge free radicals. Additionally, PTEO has been found to have antibacterial properties and can inhibit the growth of bacteria.
実験室実験の利点と制限
One of the main advantages of PTEO is its selectivity for metal ions, which makes it an effective fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, PTEO has a high singlet oxygen quantum yield, which makes it an effective photosensitizer for photodynamic therapy.
One of the limitations of PTEO is its potential toxicity. PTEO has been found to induce cell death in cancer cells, but it can also induce cell death in healthy cells. Additionally, PTEO can form complexes with metal ions that can induce changes in the biochemical and physiological properties of cells.
将来の方向性
There are several future directions for the research on PTEO. One area of research is the development of more selective fluorescent probes for the detection of metal ions. Another area of research is the development of more effective photosensitizers for photodynamic therapy. Additionally, the potential toxicity of PTEO needs to be further investigated to determine its safety for use in biological and environmental samples.
合成法
The synthesis of PTEO involves the reaction of 2-amino-4-phenyl-1,3-oxazole and 2-pyrimidin-4-ylacetaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of PTEO. This synthesis method has been optimized to yield high purity and high yield of PTEO.
科学的研究の応用
PTEO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a fluorescent probe for the detection of metal ions. PTEO has been found to selectively bind to metal ions, such as copper and zinc, and emit a characteristic fluorescence signal. This property has been utilized in the development of sensors for the detection of metal ions in biological and environmental samples.
Another area of research has been the potential of PTEO as a photosensitizer for photodynamic therapy. PTEO has been found to have a high singlet oxygen quantum yield, which makes it an effective photosensitizer. This property has been utilized in the development of photodynamic therapy for the treatment of cancer.
特性
IUPAC Name |
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-2-4-12(5-3-1)15-18-14(10-19-15)7-6-13-8-9-16-11-17-13/h1-11H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYYOLNFCBCVDU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C=CC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)/C=C/C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)


![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)


![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)